molecular formula C8H10FNO B1445465 5-Fluoro-4-methoxy-2-methylaniline CAS No. 1263299-46-2

5-Fluoro-4-methoxy-2-methylaniline

Cat. No. B1445465
M. Wt: 155.17 g/mol
InChI Key: CYZDICLEOOUFCS-UHFFFAOYSA-N
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Description

5-Fluoro-4-methoxy-2-methylaniline is a chemical compound with diverse scientific applications. It has a molecular weight of 155.169 . The CAS number for this compound is 1263299-46-2 .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-methoxy-2-methylaniline is intricate and holds potential for various scientific domains. The molecular formula for this compound is C8H10FNO .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoro-4-methoxy-2-methylaniline are not detailed in the search results, it’s worth noting that similar compounds exhibit aromatic behavior due to the presence of the benzene ring. They can undergo various types of reactions, including substitution and reduction reactions .


Physical And Chemical Properties Analysis

5-Fluoro-4-methoxy-2-methylaniline has a density of 1.1±0.1 g/cm3 and a boiling point of 262.3±35.0 °C at 760 mmHg . It’s also worth noting that nanoparticles, which are similar in size to the molecules of this compound, have novel or enhanced physical and chemical properties compared to bulk material .

Scientific Research Applications

Synthesis and Characterization of Derivatives

Fluorinated and methoxy-substituted anilines are key intermediates in the synthesis of complex organic molecules. For instance, the analytical characterization of N,N-diallyltryptamine (DALT) derivatives, including those with methoxy and fluoro substitutions, highlights the diverse applications of these compounds in both therapeutic and recreational contexts. The comprehensive collection of spectral data provided for these substances supports research communities in identifying newly emerging substances and exploring their clinical and non-clinical uses (Brandt et al., 2017).

Potential in Drug Delivery Systems

The modification of molecules to include fluorinated and methoxy groups has shown promise in drug delivery systems. A notable application is the development of positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Fluorinated benzoxazole derivatives, for instance, have been synthesized and evaluated as probes, demonstrating high affinity for β-amyloid aggregates and potential for use in living brain tissue imaging (Cui et al., 2012).

Applications in Medicinal Chemistry

In medicinal chemistry, fluoro-functionalized compounds, including those with methoxy groups, are explored for their potential as therapeutic agents. The synthesis of 4-fluoropyrrolidine derivatives, for example, demonstrates the role of such compounds as dipeptidyl peptidase IV inhibitors, highlighting the medicinal applications of fluoro and methoxy-substituted compounds in developing treatments for various diseases (Singh & Umemoto, 2011).

Enhancement of Molecular Properties

Substituting aniline residues with fluoro and methoxy groups can also enhance the photophysical properties of compounds. For instance, the study on the assembly of helical cyanine dye aggregates in the minor groove of a DNA template reveals that methoxy and fluoro substitutions influence aggregation and photophysical behavior, impacting the design of molecular probes and sensors (Stadler et al., 2011).

Safety And Hazards

According to the safety data sheet, 5-Fluoro-4-methoxy-2-methylaniline may cause damage to organs through prolonged or repeated exposure. It is combustible, harmful if swallowed or inhaled, and can cause skin and eye irritation .

properties

IUPAC Name

5-fluoro-4-methoxy-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZDICLEOOUFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-methoxy-2-methylaniline

CAS RN

1263299-46-2
Record name 5-fluoro-4-methoxy-2-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-5-methyl-4-nitroanisole (100 mg) in tetrahydrofuran-ethanol (1/1, 3 mL) was added 10% palladium on carbon powder (56.5 wt % aqueous, 30 mg) under cooling with ice, and the mixture was stirred at room temperature for 5 hours under a hydrogen atmosphere. The reaction mixture was filtered through celite (registered trademark). The filtrate was concentrated under reduced pressure to obtain the title compound (84.8 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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